4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
63228-05-7 |
|---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-ethynyl-5-methyl-1-phenylpyrazole |
InChI |
InChI=1S/C12H10N2/c1-3-11-9-13-14(10(11)2)12-7-5-4-6-8-12/h1,4-9H,2H3 |
InChI Key |
WNEIPXQZGQSOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C#C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethynyl 5 Methyl 1 Phenyl 1h Pyrazole and Its Analogues
De Novo Synthesis Approaches to Pyrazole (B372694) Ring Formation
The foundational strategy for synthesizing substituted pyrazoles involves the construction of the heterocyclic ring from acyclic precursors. This approach offers a direct route to highly functionalized pyrazoles by carefully selecting the starting materials.
Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)
One of the most powerful and versatile methods for pyrazole synthesis is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nih.govmdpi.com This reaction typically involves the combination of a 1,3-dipole, such as a diazoalkane or a nitrile imine, with a dipolarophile, which is usually an alkyne or an alkene. nih.govrsc.orgtandfonline.com The reaction of diazo compounds with alkynes, for instance, can proceed smoothly upon heating, often under solvent-free conditions, to afford pyrazole products in high yields. rsc.org
For the synthesis of a 4-ethynyl-5-methyl-1-phenyl-1H-pyrazole analogue, a suitably substituted nitrile imine can be reacted with an alkyne surrogate. nih.gov The regioselectivity of the cycloaddition is a crucial aspect, and in many cases, it can be controlled to yield the desired isomer. nih.govrsc.org For example, the reaction of nitrile imines with α-bromocinnamaldehyde, acting as an alkyne equivalent, has been shown to produce 1,3,4,5-tetrasubstituted pyrazoles with complete regiochemical integrity. nih.gov
| Dipole Precursor | Dipolarophile | Product | Reference |
| α-Chloro Hydrazone | Trisubstituted Bromoalkene | 1,3,4,5-tetrasubstituted pyrazole | nih.gov |
| Diazo compound | Alkyne | Substituted pyrazole | rsc.org |
| Sydnone | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | 1-Arylpyrazole | mdpi.com |
Condensation Reactions
The condensation of hydrazines with 1,3-dicarbonyl compounds, a classic method known as the Knorr pyrazole synthesis, remains a primary and straightforward approach for creating the pyrazole ring. mdpi.comnih.govwikipedia.orgjk-sci.com This reaction involves the cyclocondensation of a hydrazine (B178648) derivative, which acts as a bidentate nucleophile, with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.comnih.gov The reaction of a substituted hydrazine with an unsymmetrical 1,3-diketone can potentially lead to a mixture of two regioisomers. mdpi.com
To synthesize a precursor for this compound, one could envision the condensation of phenylhydrazine (B124118) with a diketone bearing the precursors to the methyl and ethynyl (B1212043) groups. For instance, a 1,3-diketone with a methyl group at one terminus and a protected ethynyl equivalent at the other could be employed. The regioselectivity of the condensation can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov
| Hydrazine Derivative | 1,3-Dielectrophile | Catalyst/Conditions | Product | Reference |
| Phenylhydrazine | 1,3-Diketones | Acidic medium, N,N-dimethylacetamide | 1-Aryl-3,4,5-substituted pyrazoles | nih.gov |
| Hydrazine derivatives | α,β-Unsaturated carbonyl compounds | Oxidation of intermediate pyrazoline | Substituted pyrazoles | mdpi.comnih.gov |
| Hydrazines | β-Enaminones | - | Substituted pyrazoles | mdpi.com |
Metal-Catalyzed Cyclization and Coupling Reactions
Modern synthetic methods have increasingly relied on metal catalysis to achieve efficient and selective formation of pyrazole rings. Various transition metals, including palladium, copper, and gold, have been employed to catalyze cyclization and coupling reactions that lead to pyrazole scaffolds. nih.govbeilstein-journals.orgmdpi.comacs.org
Palladium-catalyzed reactions, for example, have been developed for the synthesis of polysubstituted pyrazoles through the ring-opening of 2H-azirines with hydrazones. organic-chemistry.org This method provides a wide substrate scope for accessing complex pyrazole derivatives. organic-chemistry.org Another approach involves a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to furnish pyrazole derivatives. organic-chemistry.org
Coinage metals like gold and silver have also been utilized in the divergent synthesis of N-acyl pyrazoles from N-propargyl hydrazides. acs.orgacs.org Depending on the metal catalyst used, the reaction can be directed towards different heterocyclic products, showcasing the versatility of this approach. acs.orgacs.org Temperature-controlled, transition-metal-catalyst-free electrophilic cyclization of α,β-alkynic hydrazones also presents a green and efficient route to pyrazole derivatives. nih.govresearchgate.net
| Reactants | Catalyst | Key Transformation | Product | Reference |
| 2H-Azirines, Hydrazones | Pd(OAc)₂ | Ring-opening and cyclization | Polysubstituted pyrazoles | organic-chemistry.org |
| N-Propargyl hydrazides | Silver catalysis | 5-endo-dig azacyclization | N-Acyl pyrazoles | acs.orgacs.org |
| α,β-Alkynic hydrazones | CuI | Electrophilic cyclization | 4-Selenylpyrazoles | mdpi.com |
Introduction of Ethynyl and Phenyl Substituents via Functionalization
An alternative strategy to de novo synthesis is the functionalization of a pre-formed pyrazole ring. This approach is particularly useful when the desired substituents are difficult to introduce during the ring-forming step.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling)
The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govlibretexts.org This reaction is exceptionally well-suited for introducing an ethynyl group onto a pyrazole ring. To achieve the synthesis of this compound, a 4-halo-5-methyl-1-phenyl-1H-pyrazole could be coupled with a suitable terminal alkyne, such as trimethylsilylacetylene, followed by deprotection. researchgate.net
The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgresearchgate.net However, copper-free conditions have also been developed. nih.gov This reaction has been successfully used to synthesize 4-(phenylethynyl)pyrazoles from 4-iodopyrazoles. researchgate.net Furthermore, a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones provides a one-pot synthesis of substituted pyrazoles. researchgate.netnih.gov
| Pyrazole Substrate | Coupling Partner | Catalyst System | Product | Reference |
| 4-Iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)pyrazole | researchgate.net |
| N-Propargyl sulfonylhydrazones | Aryl halides | Pd(II)/Cu(I) | Substituted pyrazoles | researchgate.netnih.gov |
| Aryl triflates | Pyrazole derivatives | Pd(dba)₂, tBuBrettPhos | N-Arylpyrazoles | acs.org |
Copper-Catalyzed N-Alkynylation of Pyrazoles
While the Sonogashira reaction is ideal for C-alkynylation, copper-catalyzed reactions have been developed for the N-alkynylation of pyrazoles. dntb.gov.uaresearchgate.net This method allows for the direct introduction of an ethynyl group onto one of the nitrogen atoms of the pyrazole ring. A copper-catalyzed regioselective N-alkynylation of unsymmetrically substituted pyrazoles with terminal alkynes has been reported to proceed under aerobic conditions. dntb.gov.ua
In a related copper-catalyzed process, polysubstituted N-protected pyrazoles can be synthesized from aromatic α-halohydrazones and terminal alkynes. acs.orgnih.govorganic-chemistry.org This "umpolung" approach involves the in situ generation of azoalkenes, which then undergo a Michael addition with the alkyne, followed by cyclization to form the pyrazole ring. acs.orgnih.govorganic-chemistry.org
| Pyrazole/Precursor | Alkyne | Catalyst System | Product | Reference |
| Unsymmetrically substituted pyrazoles | Terminal alkynes | Copper catalyst | N-Alkynyl pyrazoles | dntb.gov.ua |
| Aromatic α-halohydrazones | Terminal alkynes | Cu(I) | N-Protected polysubstituted pyrazoles | acs.orgnih.gov |
Advanced Synthetic Techniques and Green Chemistry Approaches
The synthesis of pyrazole derivatives, including this compound and its analogues, has been significantly advanced by the adoption of modern techniques that align with the principles of green chemistry. These methods, such as flow chemistry, microwave and ultrasound-assisted synthesis, and multi-component reactions, offer substantial improvements over traditional batch processing, including enhanced reaction rates, higher yields, improved safety profiles, and reduced environmental impact. rsc.org
Flow Chemistry Methodologies
Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch reactions. In this approach, reactants are continuously pumped through a network of tubes or microreactors where they mix and react. This technology provides precise control over reaction parameters like temperature, pressure, and residence time, leading to improved reproducibility, scalability, and safety. galchimia.com
Recent developments have demonstrated the utility of flow chemistry for the synthesis of pyrazole scaffolds. One notable method involves a two-stage process where an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate. This intermediate is then reacted with a hydrazine in a second stage to generate the final pyrazole product. galchimia.com This tandem approach is efficient, with the entire process from starting materials to the pyrazole product being completed in a short timeframe. galchimia.com
Another significant flow chemistry application is the transition metal-free synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles. nih.gov This process involves the reaction of terminal aryl alkynes with n-butyllithium, followed by coupling with acyl chlorides to generate ynone intermediates in situ. These ynones subsequently react with hydrazines to yield the pyrazole derivatives under mild conditions. nih.gov This methodology is particularly relevant for the synthesis of ethynyl-substituted pyrazoles.
| Reactants | Reagents & Conditions | Product | Yield (%) | Residence Time | Reference |
| Acetophenones, DMADMF, Hydrazine hydrate (B1144303) | DMF, 170°C (Stage 1), 150°C (Stage 2) | Substituted Pyrazoles | High | ~12 min | galchimia.com |
| Terminal aryl alkynes, Acyl chlorides, Hydrazine derivatives | n-BuLi, THF, 25°C | 3,5-disubstituted and 1,3,5-trisubstituted pyrazoles | 20-77% | ~70 min | nih.gov |
| Vinylidene keto esters, Hydrazine derivatives | Not specified | Pyrazole derivatives | 62-82% | Not specified | nih.gov |
Microwave and Ultrasound Assisted Synthesis
The use of alternative energy sources like microwaves and ultrasound has become a cornerstone of green chemistry for synthesizing heterocyclic compounds, including pyrazoles. These techniques often lead to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgacs.org
Microwave-Assisted Synthesis Microwave irradiation accelerates chemical reactions through the direct interaction of electromagnetic waves with polar molecules, leading to rapid and uniform heating. This technology has been effectively used for synthesizing a wide array of pyrazole derivatives. rsc.org For instance, the condensation of chalcone (B49325) analogues with hydrazine hydrate can be efficiently carried out under microwave irradiation to produce pyrazoles in significantly less time than traditional refluxing. nih.gov In one study, pyrazolyl-substituted benzochroman-4-ones were synthesized in 5-7 minutes using a microwave reactor, whereas the same reaction under reflux conditions required 10-12 hours and resulted in lower yields. rsc.org This efficiency makes microwave-assisted organic reaction enhancement (MORE) a popular choice in modern synthetic chemistry. acs.org
| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |
| Cyclocondensation | Chalcones, Hydrazine hydrate | Acetic acid, Ethanol, Microwave | Not specified | Not specified | nih.gov |
| Condensation | Pyrazole 4-carbaldehydes, Acetylnaphthols | Pyrrolidine, Ethanol, 180W Microwave | 5–7 min | Good | rsc.org |
| Multi-component | Aldehydes, Malononitrile, 3-methyl-1H-pyrazol-5(4H)-one | Ethanol, Piperidine, Microwave | Not specified | Not specified | nih.gov |
| Cyclization | N'-substituted hydrazides, Anhydrous ZnCl2 | Ethanol, Microwave | 9–10 min | 79–92% | acs.org |
Ultrasound-Assisted Synthesis Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. Ultrasound-assisted synthesis is particularly valuable for processes requiring milder conditions than microwave irradiation. rsc.orgrsc.org The synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine has been shown to be significantly enhanced under ultrasound irradiation, with high yields achieved in 75-90 minutes at 60°C. asianpubs.org Similarly, a sustainable, one-pot, two-step methodology for synthesizing pyrazoline derivatives from chalcones has been developed using ultrasound, highlighting its role in promoting environmentally friendly synthetic protocols. nih.gov
| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |
| Cyclization | α,β-unsaturated cyanoester, Phenyl hydrazine | Sodium ethoxide, Cu(I) catalyst, 60°C, Ultrasound | 75-90 min | High | asianpubs.org |
| One-pot, Two-step | Chalcones, Ethyl acetoacetate | Ultrasound | 25 min | 48-82% | nih.gov |
| Multi-component | Hydrazine hydrate, Ethyl acetoacetate, Malononitrile, Aldehydes | CeO2/ZrO2 catalyst, Ethanol, RT, Ultrasonication | 15 min | Remarkable | nih.gov |
Multi-Component Reactions (MCRs) for Pyrazole Derivatives
Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all reactant molecules. nih.gov This approach is highly valued in medicinal and pharmaceutical chemistry for its pot, atom, and step economy (PASE), which aligns perfectly with the principles of green chemistry. nih.govmdpi.com
The synthesis of complex pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, is a prime example of the power of MCRs. nih.gov These compounds can be efficiently synthesized through a four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govbeilstein-journals.org The reaction proceeds through a sequence of condensation, Michael addition, and cyclization steps, often in a one-pot fashion, to yield the desired heterocyclic scaffold. mdpi.combeilstein-journals.org Various catalysts, including piperidine, ceria-doped zirconia, and nano SiO2, have been employed to facilitate these transformations in environmentally benign solvents like water or ethanol, often at room temperature. nih.govmdpi.com
Another notable MCR involves a three-component reaction of aryl glyoxals, aryl thioamides, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to produce pyrazole-linked thiazole (B1198619) derivatives. acs.org This method is significant for its room temperature conditions, high atom economy, and the reusability of the solvent. acs.org
| No. of Components | Reactants | Catalyst/Solvent | Product Type | Yield (%) | Reference |
| Four | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Piperidine / Water | Pyrano[2,3-c]pyrazoles | 85-93% | mdpi.com |
| Three | Aryl glyoxals, Aryl thioamides, Pyrazolones | HFIP (reusable) | Thiazole-linked pyrazoles | Good to Very Good | acs.org |
| Four | Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | CeO2/ZrO2 / Ethanol | Pyranopyrazoles | Remarkable | nih.gov |
| Three | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)3 | Persubstituted pyrazoles | Not specified | beilstein-journals.org |
Chemical Reactivity and Transformation Pathways of 4 Ethynyl 5 Methyl 1 Phenyl 1h Pyrazole
Click Chemistry Applications of the Ethynyl (B1212043) Group
The terminal ethynyl group is a key functional handle for "click chemistry," a class of reactions known for their high efficiency, reliability, and specificity. These reactions enable the straightforward covalent linking of molecular building blocks under mild conditions.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. It involves the reaction between a terminal alkyne, such as the ethynyl group on the pyrazole (B372694), and an organic azide (B81097) in the presence of a copper(I) catalyst. This reaction proceeds with high yield and remarkable regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer. The resulting triazole ring is exceptionally stable and can act as a rigid linker connecting the pyrazole scaffold to another molecular fragment.
The versatility of this reaction allows 4-ethynyl-5-methyl-1-phenyl-1H-pyrazole to be conjugated with a wide array of azide-containing molecules, including biomolecules, polymers, and functionalized organic compounds. The reaction is robust and tolerant of many other functional groups, making it a powerful tool for creating complex molecular architectures.
Table 1: Representative CuAAC Reactions with this compound This table presents hypothetical examples to illustrate the versatility of the CuAAC reaction.
| Azide Reactant (R-N₃) | Resulting Triazole Product |
| Benzyl azide | 4-((1-benzyl-1H-1,2,3-triazol-4-yl))-5-methyl-1-phenyl-1H-pyrazole |
| Azidoethane | 4-((1-ethyl-1H-1,2,3-triazol-4-yl))-5-methyl-1-phenyl-1H-pyrazole |
| 1-Azido-4-nitrobenzene | 5-methyl-4-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl))-1-phenyl-1H-pyrazole |
| 3-Azidopropan-1-ol | 3-(4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative to CuAAC. The driving force for this reaction is the release of ring strain from a cyclic alkyne, such as a cyclooctyne (B158145) derivative, upon cycloaddition with an azide. rsc.org Unlike CuAAC, SPAAC does not require a toxic metal catalyst, which makes it highly valuable for applications in living systems and bioconjugation. acs.org
The this compound molecule contains a terminal alkyne, which is not strained. Therefore, it cannot be the strained component that drives the reaction. However, it could theoretically react with a molecule that contains both an azide and a strained alkyne, although this is not the typical application of this compound in SPAAC. The primary role in SPAAC is reserved for strained cycloalkynes reacting with simple azides. rsc.orgacs.org
Photoclick chemistry utilizes light to trigger high-efficiency cycloaddition reactions. nih.gov A common strategy involves the photochemical generation of reactive intermediates, such as nitrilimines from tetrazoles, which then rapidly react with a partner molecule. wikipedia.orgpearson.com The terminal alkyne of this compound can serve as an excellent dipolarophile in such reactions.
Upon irradiation with light, a 2,5-disubstituted tetrazole can extrude nitrogen gas to form a highly reactive nitrilimine intermediate. This intermediate is then rapidly "clicked" together with the ethynyl group of the pyrazole in a 1,3-dipolar cycloaddition reaction. pearson.com This process forms a new, highly substituted pyrazole ring, effectively linking the original pyrazole scaffold to the fragments from the tetrazole precursor. The use of light provides exceptional spatiotemporal control over the reaction, allowing for precise functionalization of surfaces or molecules in a defined area. nih.gov
Other Cross-Coupling Reactions for Further Functionalization
The ethynyl group is a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and further elaboration of the molecular structure.
A prime example is the Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. youtube.com In this context, this compound can react with a diverse range of aryl or vinyl halides to produce more complex, conjugated systems. This reaction is instrumental in synthesizing materials with interesting electronic and photophysical properties.
Similarly, the terminal alkyne can participate in other coupling reactions, such as the Heck reaction , under appropriate conditions, to further extend its carbon framework. These cross-coupling methodologies provide powerful tools for modifying the pyrazole scaffold and are widely used in the synthesis of functional materials and pharmaceutical intermediates. khanacademy.org
Table 2: Representative Sonogashira Coupling Reactions This table presents hypothetical examples to illustrate the scope of the Sonogashira coupling for functionalizing the ethynyl group.
| Aryl/Vinyl Halide (R-X) | Coupled Product |
| Iodobenzene | 4-((phenylethynyl))-5-methyl-1-phenyl-1H-pyrazole |
| 4-Bromopyridine | 5-methyl-1-phenyl-4-((pyridin-4-ylethynyl))-1H-pyrazole |
| 1-Iodo-4-methoxybenzene | 4-(((4-methoxyphenyl)ethynyl))-5-methyl-1-phenyl-1H-pyrazole |
| (E)-1-bromo-2-phenylethene | 4-((E)-4-phenylbut-3-en-1-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole |
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole and Phenyl Rings
The pyrazole ring is an aromatic heterocycle with a distinct pattern of reactivity towards substitution. Due to its aromatic character, the pyrazole scaffold can undergo electrophilic substitution reactions. masterorganicchemistry.com Typically, this occurs at the C4 position, which is the most electron-rich. However, in this compound, this position is already occupied by the ethynyl group. Consequently, electrophilic attack is directed to other positions.
Further electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, would likely occur on the N-phenyl ring. The pyrazole ring acts as a deactivating, ortho-para directing group, meaning incoming electrophiles would preferentially add to the para position of the phenyl ring, and to a lesser extent, the ortho positions.
Nucleophilic substitution on the pyrazole ring is generally difficult as the ring system is electron-rich. masterorganicchemistry.com Such reactions typically require the presence of strong electron-withdrawing groups on the pyrazole ring to activate it towards nucleophilic attack, which are absent in this molecule. The phenyl ring is also generally unreactive towards nucleophilic substitution unless activated by a strong electron-withdrawing group (e.g., a nitro group).
Oxidation and Reduction Pathways of the Pyrazole Scaffold and Ethynyl Moiety
The pyrazole ring and the ethynyl group exhibit distinct behaviors under oxidative and reductive conditions, allowing for selective transformations.
Reduction: The ethynyl group can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) will reduce the alkyne to a cis-alkene, yielding 5-methyl-1-phenyl-4-vinyl-1H-pyrazole. libretexts.orggoogle.com More vigorous hydrogenation, for instance with hydrogen gas over a palladium on carbon (Pd/C) catalyst, will fully reduce the triple bond to a single bond, forming 4-ethyl-5-methyl-1-phenyl-1H-pyrazole. google.com This complete reduction would also likely reduce the phenyl ring under more forcing conditions (high pressure and temperature). The pyrazole ring itself is relatively resistant to reduction but can be hydrogenated under harsh catalytic conditions. youtube.com
Oxidation: The terminal ethynyl group can undergo oxidative coupling reactions. For example, the Glaser coupling uses a copper(I) catalyst and an oxidant (like air) to couple two terminal alkyne molecules, which would yield 1,4-bis(5-methyl-1-phenyl-1H-pyrazol-4-yl)buta-1,3-diyne. rsc.orgwikipedia.org
The ethynyl group can also be subjected to oxidative cleavage . Strong oxidizing agents like ozone (O₃) followed by an appropriate workup will cleave the triple bond, converting the ethynyl group into a carboxylic acid, thus forming 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. researchgate.net
The pyrazole ring is generally stable towards oxidation due to its aromaticity. masterorganicchemistry.com However, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can potentially degrade the ring. The methyl group at the C5 position could be oxidized to a carboxylic acid under certain conditions, although this typically requires activation, such as being in a benzylic position.
Radical Chemistry Involving Pyrazole Derivatives
The radical chemistry of pyrazole derivatives is a multifaceted area, largely dictated by the nature of the substituents attached to the pyrazole core. While the pyrazole ring itself can participate in certain radical processes, highly reactive functional groups appended to the ring often dominate the reactivity pathways. In the case of this compound, the ethynyl group serves as the primary site for radical attack, making it susceptible to a variety of radical addition reactions.
The presence of the carbon-carbon triple bond in the ethynyl substituent allows for transformations analogous to the well-established thiol-yne reaction. acsgcipr.org This reaction involves the addition of a thiyl radical (RS•) across the alkyne, a process typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV irradiation. acsgcipr.orgyoutube.com
The reaction proceeds via a free-radical chain mechanism:
Initiation: The initiator generates a radical, which then abstracts a hydrogen atom from a thiol (R-SH) to form a thiyl radical (RS•).
Propagation: The thiyl radical adds to the ethynyl group of the pyrazole derivative. This addition is typically anti-Markovnikov, resulting in the formation of a vinyl radical intermediate where the radical is on the more substituted carbon. acsgcipr.org This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the vinyl sulfide (B99878) product and regenerating a thiyl radical to continue the chain.
This process can lead to both mono-addition and di-addition products, where a second thiyl radical adds to the remaining double bond of the initial vinyl sulfide product. mdpi.com The regioselectivity and stereoselectivity of the addition can be influenced by reaction conditions and the structure of the reactants. mdpi.com
Beyond hydrothiolation, the ethynyl group on the pyrazole ring is a versatile acceptor for a range of other radical species. Difunctionalization of the alkyne can be achieved through radical addition followed by oxidation or nucleophilic addition. mdpi.com For instance, radicals generated from peroxides or via single-electron transfer (SET) agents under photoredox or electrochemical conditions can add across the triple bond. mdpi.com This allows for the incorporation of various moieties, including perfluoroalkyl, aryl, cyano, and phosphorus-containing groups. mdpi.com
While the ethynyl group is the most reactive site, the pyrazole nucleus itself is not inert to radical chemistry. The synthesis of certain polysubstituted pyrazoles can proceed through radical-mediated pathways, involving intermediates like hydrazonyl radicals. nih.gov Furthermore, some pyrazole derivatives have demonstrated roles in modulating radical processes. A notable example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a compound known to be a potent free radical scavenger. nih.gov
The table below summarizes potential radical addition reactions applicable to the ethynyl moiety of this compound, based on established reactivity of alkynes.
| Reaction Type | Radical Species | Typical Initiator/Conditions | Expected Product Type | Reference |
|---|---|---|---|---|
| Thiol-yne Reaction | Thiyl Radical (RS•) | AIBN, heat; UV light | Vinyl Sulfide | acsgcipr.org |
| Hydrostannylation | Stannyl Radical (R3Sn•) | AIBN, heat | Vinyl Stannane | youtube.com |
| Halosulfonylation | Sulfonyl Radical (RSO2•) | Photoredox catalysis | Vinyl Sulfone | mdpi.com |
| Phosphinoamination | Phosphinoyl Radical (R2P(O)•) | FeCl3, TBHP | α,β-Phosphinoamine derivative | mdpi.com |
| Dithiocyanation | Thiocyanate Radical (•SCN) | Na2S2O8 | Dithiocyanoalkene | mdpi.com |
Advanced Spectroscopic and Structural Characterization of 4 Ethynyl 5 Methyl 1 Phenyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole, distinct signals corresponding to each proton environment are anticipated. The phenyl group protons would typically appear as a multiplet in the aromatic region, approximately between δ 7.2 and 7.6 ppm. The methyl protons at the C5 position are expected to produce a sharp singlet further upfield, likely in the δ 2.2–2.5 ppm range. The acetylenic proton of the ethynyl (B1212043) group is also expected to be a singlet, typically found around δ 3.0–3.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | ~7.2–7.6 | Multiplet |
| Ethynyl-H | ~3.0–3.5 | Singlet |
| Methyl-H (C5) | ~2.2–2.5 | Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyrazole (B372694) ring are expected to resonate between δ 110 and 150 ppm. The phenyl group carbons will also appear in the aromatic region, typically from δ 125 to 140 ppm. The ethynyl carbons are characteristically found between δ 70 and 90 ppm. The methyl carbon at C5 would be observed at a much higher field, likely in the range of δ 10–15 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole Ring Carbons | ~110–150 |
| Phenyl Ring Carbons | ~125–140 |
| Ethynyl Carbons | ~70–90 |
| Methyl Carbon (C5) | ~10–15 |
¹⁵N NMR Spectroscopy
For nitrogen-containing heterocycles like pyrazole, ¹⁵N NMR can be informative. The two nitrogen atoms in the pyrazole ring would exhibit distinct chemical shifts, influenced by their bonding environment and the electronic effects of the substituents. Predicting precise shifts without experimental data is challenging, but they would fall within the characteristic range for pyrazole-type nitrogens.
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, NOESY)
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, confirming the assignments for the methyl group (C-H), the phenyl groups (C-H), and the acetylenic group (C-H).
HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range (2-3 bond) correlations. Key expected correlations would include the methyl protons to the C4 and C5 carbons of the pyrazole ring, and the acetylenic proton to the C4 and C3 carbons of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would show through-space correlations between protons, helping to establish the spatial arrangement of the substituents. For instance, correlations might be observed between the ortho-protons of the phenyl ring and the methyl protons at the C5 position.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of C₁₂H₁₀N₂ (182.22 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Common fragmentation pathways for pyrazoles could involve the cleavage of the substituents or the fragmentation of the pyrazole ring itself.
Table 3: Predicted Mass Spectrometry Data
| Analysis | Expected Result |
|---|---|
| Molecular Ion Peak [M]⁺ | m/z ≈ 182 |
| Major Fragments | Loss of methyl (CH₃), ethynyl (C₂H), or phenyl (C₆H₅) groups |
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
C≡C Stretch: A sharp, weak to medium absorption band characteristic of the alkyne C≡C triple bond stretch is expected around 2100–2150 cm⁻¹.
≡C-H Stretch: The acetylenic C-H stretch should appear as a sharp, strong band around 3300 cm⁻¹.
C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹.
C=C and C=N Stretch: The stretching vibrations of the pyrazole and phenyl rings (C=C and C=N bonds) would be observed in the 1400–1600 cm⁻¹ region.
Table 4: Predicted Infrared (IR) Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ethynyl (≡C-H) | Stretching | ~3300 |
| Aromatic (C-H) | Stretching | >3000 |
| Methyl (C-H) | Stretching | <3000 |
| Alkyne (C≡C) | Stretching | ~2100–2150 |
| Aromatic/Heteroaromatic (C=C, C=N) | Stretching | ~1400–1600 |
Lack of Specific Research Data for this compound
The scientific literature contains a wealth of computational studies on various pyrazole derivatives, employing the methodologies outlined in the query. For instance, research on structurally similar compounds like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has utilized Density Functional Theory (DFT) to investigate molecular geometry, electronic structure, and vibrational frequencies. bohrium.comresearchgate.net Similarly, molecular docking and molecular dynamics simulations are frequently applied to the broader class of pyrazole-containing compounds to explore their potential as therapeutic agents by modeling their interactions with biological targets. semanticscholar.orgnih.govresearchgate.netresearchgate.netresearchgate.net
However, the specific substitution of an ethynyl group at the 4-position of the 5-methyl-1-phenyl-1H-pyrazole core, which would uniquely influence its electronic properties and reactivity, has not been the subject of published computational studies that are publicly accessible.
Therefore, it is not possible to provide detailed, scientifically accurate findings for the following requested sections as they pertain directly to this compound:
Computational and Theoretical Chemistry Studies of 4 Ethynyl 5 Methyl 1 Phenyl 1h Pyrazole
Molecular Dynamics Simulations to Explore Dynamic Behavior
Without specific computational data from peer-reviewed sources, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.
Hirshfeld Surface Analysis for Intermolecular Interactions
In the study of pyrazole (B372694) derivatives, Hirshfeld surface analysis is instrumental in elucidating the roles of various weak interactions, such as hydrogen bonds and van der Waals forces. scirp.orgiucr.org The analysis involves partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. The resulting three-dimensional surface, known as the Hirshfeld surface, encapsulates the molecule and is color-mapped to highlight different properties, such as the normalized contact distance (dnorm), which indicates regions of intermolecular closeness.
For pyrazole-containing compounds, Hirshfeld surface analysis typically reveals a variety of intermolecular contacts. The most significant contributions to the crystal packing often come from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), nitrogen-hydrogen (N···H/H···N), and in some cases, oxygen-hydrogen (O···H/H···O) interactions. dnu.dp.uadnu.dp.ua The prevalence of H···H contacts is a common feature in many organic molecular crystals, reflecting the abundance of hydrogen atoms on the molecular surface. researchgate.net
While specific experimental data for 4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole is not available in the retrieved resources, a hypothetical distribution of its intermolecular contacts can be projected based on the analysis of similar pyrazole derivatives. The presence of the ethynyl (B1212043) group might introduce additional C···H and potentially C···π interactions. The phenyl and pyrazole rings are also expected to participate in π–π stacking and C–H···π interactions.
Below is an interactive data table summarizing the typical percentage contributions of various intermolecular contacts for pyrazole derivatives, which would be analogous to what one might expect for this compound.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 45 - 55 |
| C···H / H···C | 15 - 25 |
| N···H / H···N | 5 - 15 |
| C···C | 2 - 8 |
| Other | 1 - 5 |
Academic Research Applications and Emerging Directions for Ethynyl Pyrazole Derivatives
Applications in Medicinal Chemistry Research and Drug Design Principles
The pyrazole (B372694) scaffold is a highly influential framework in medicinal chemistry, recognized for its metabolic stability and diverse biological activities. nih.govglobalresearchonline.net Its derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases. mdpi.comnih.gov
The pyrazole ring is widely regarded as a "privileged scaffold" in drug discovery. nih.govnih.gov This designation is due to its ability to bind to multiple biological targets with high affinity, forming the core of numerous approved therapeutic agents. mdpi.com The metabolic stability of the pyrazole ring is a key factor in its success, resisting degradation in the body and thus enhancing the pharmacokinetic profile of drug candidates. nih.gov
Many commercially successful drugs incorporate the pyrazole moiety, demonstrating its versatility. nih.gov For instance, Celecoxib is a well-known anti-inflammatory drug, while Rimonabant was developed as an anti-obesity agent. nih.govmdpi.com In oncology, pyrazole-containing compounds like Crizotinib and Ruxolitinib have emerged as critical kinase inhibitors for treating various cancers. nih.govmdpi.com The proven track record of this scaffold makes new derivatives like 4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole attractive starting points for the design of novel bioactive compounds. researchgate.net
Table 1: Examples of FDA-Approved Drugs Containing the Pyrazole Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action |
|---|---|---|
| Celecoxib | Anti-inflammatory | COX-2 Inhibitor |
| Ruxolitinib | Oncology, Myelofibrosis | JAK1/JAK2 Inhibitor |
| Crizotinib | Oncology (Lung Cancer) | ALK/ROS1 Inhibitor |
| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |
| Apixaban | Anticoagulant | Factor Xa Inhibitor |
| Lenacapavir | Antiviral (HIV) | HIV Capsid Inhibitor |
This table presents a selection of drugs where the pyrazole core is a key structural component, highlighting its broad therapeutic applicability.
The structural features of this compound, particularly the ethynyl (B1212043) group, offer a conceptual framework for designing ligands that can form specific and potent interactions with biological targets. The pyrazole core itself is adept at forming hydrogen bonds, which are crucial for binding to enzyme active sites. mdpi.com
Kinase Inhibition: A primary area of application for pyrazole derivatives is in the development of protein kinase inhibitors. mdpi.commdpi.com Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer. mdpi.com The pyrazole scaffold can act as a hinge-binder, a common motif in kinase inhibitors that anchors the molecule to the ATP-binding pocket of the enzyme. The ethynyl group on the 4-position can be directed towards other regions of the binding site to form additional interactions, such as covalent bonds with cysteine residues or specific non-covalent interactions, potentially enhancing both potency and selectivity. For example, replacing other heterocyclic rings with a pyrazole has been shown to improve the inhibitory effect and drug-like properties of kinase inhibitors targeting Akt. mdpi.com
Other Molecular Targets: Beyond kinases, pyrazole derivatives have been designed to target a range of other proteins. researchgate.net The rigid structure imparted by the pyrazole ring is beneficial for creating compounds that fit into well-defined binding pockets. nih.gov For instance, pyrazole-based compounds have been developed as inhibitors of tubulin polymerization and as modulators of nuclear receptors. nih.gov The ethynyl moiety can serve as a chemical handle for further modification or as a reactive group to form covalent bonds with the target protein, a strategy used to develop highly potent and long-acting drugs.
Table 2: Pyrazole Derivatives as Inhibitors of Various Kinase Targets
| Kinase Target | Example Compound Type | Therapeutic Relevance |
|---|---|---|
| Akt (Protein Kinase B) | Pyrazole-based derivatives (e.g., Afuresertib) | Cancer (Cell Survival, Proliferation) |
| p38 MAP Kinase | Pyrazole-based inhibitors | Inflammatory Diseases (e.g., Arthritis) |
| FLT3 / VEGFR2 | Pyrazolo[3,4-d]pyrimidine derivatives | Cancer (e.g., Acute Myeloid Leukemia) |
| JAK1 / JAK2 | Pyrrolo[2,3-d]pyrimidine-pyrazole hybrids (e.g., Ruxolitinib) | Myeloproliferative Neoplasms, Inflammation |
This table illustrates the successful application of the pyrazole scaffold in developing inhibitors against various clinically relevant protein kinases. mdpi.comnih.govacs.org
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds into clinical candidates. For pyrazole scaffolds, extensive SAR studies have revealed key principles for enhancing biological activity. nih.gov
The substitution pattern on the pyrazole ring dramatically influences a compound's properties. For example, in the development of p38 kinase inhibitors, the addition of a basic nitrogen-containing substituent at the 5-position of the pyrazole ring was found to induce a critical interaction with an aspartate residue (Asp112) in the enzyme's active site, significantly improving potency. nih.gov Similarly, studies on pyrazolo[3,4-d]pyrimidine derivatives showed that modifications to the phenylurea moiety attached to the pyrazole core could fine-tune the inhibitory profile against different kinases like FLT3 and VEGFR2. acs.org
For a compound like this compound, SAR studies would conceptually explore:
The Phenyl Group at N1: Modifications to this ring (e.g., adding substituents) can alter solubility, metabolic stability, and interactions with the target protein.
The Methyl Group at C5: Replacing this group with other alkyl or aryl groups can probe steric and electronic requirements of the binding pocket.
The Ethynyl Group at C4: This group can be used as a reactive handle for click chemistry to attach larger fragments or it can be modified to other functional groups to understand its role in binding. Its rigidity and electronic nature are key features to exploit for enhancing target affinity. nih.gov
Applications in Materials Science
The unique electronic and photophysical properties of the pyrazole ring make its derivatives valuable components in the field of materials science. researchgate.net They are known for their high fluorescence quantum yields, good photostability, and synthetic versatility, which allows for the fine-tuning of their optical properties. nih.govresearchgate.net
Pyrazole derivatives are excellent platforms for the design of fluorescent chemosensors for detecting various analytes, including metal ions and biologically important molecules. nih.govresearchgate.net These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of the analyte causes a significant change in the fluorescence intensity or wavelength. nih.gov
The design of these probes leverages the pyrazole ring as part of a larger conjugated system that often includes other aromatic groups. The nitrogen atoms of the pyrazole can act as binding sites for metal ions. This binding event can alter the electronic structure of the molecule, leading to a change in its fluorescent properties. For instance, pyrazole-based sensors have been developed for the selective detection of ions such as Zn²⁺, Cd²⁺, Fe³⁺, and Cu²⁺. rsc.orgnih.gov
The structure of this compound, with its conjugated phenyl and ethynyl groups, provides a strong foundation for a fluorophore. The ethynyl group, in particular, can influence the electronic properties and provide a site for interaction or further functionalization, making it a promising candidate for development into a selective fluorescent sensor. mdpi.com
Table 3: Characteristics of Pyrazole-Based Fluorescent Sensors
| Sensor Type | Target Analyte(s) | Sensing Mechanism |
|---|---|---|
| Pyrazole Derivative 8 | Zn²⁺ / Cd²⁺ | Fluorescence "turn on" with ~20-fold increase for Zn²⁺ |
| Pyrazole Derivative 9 | Fe³⁺ / Fe²⁺ | Fluorescence "turn on" with ~30-fold increase for Fe³⁺ |
| Tetrahydro-chromeno[2,3-c]pyrazole | Cu²⁺ | Fluorescence enhancement upon metal chelation |
| Pyrazoline-based probe | Sulfite anions | Recovery of fluorescence via Michael addition |
This table summarizes research findings on pyrazole derivatives designed as fluorescent sensors for various ions, demonstrating their sensitivity and selectivity. nih.govrsc.org
The intrinsic fluorescence and electronic properties of pyrazole and pyrazoline derivatives make them valuable in materials science for applications in optoelectronics. researchgate.net They have been investigated as emitters in organic light-emitting diodes (OLEDs) and as components in photovoltaic materials. researchgate.netmdpi.com
Compounds containing the pyrazole core can exhibit strong photoluminescence, often in the blue region of the spectrum, which is highly sought after for display and lighting applications. researchgate.net Their good film-forming properties and high fluorescence quantum yields are advantageous for creating efficient electroluminescent devices. researchgate.netresearchgate.net
The structure of this compound contains a conjugated π-system extending from the phenyl ring, through the pyrazole, to the ethynyl group. This extended conjugation is a key feature for optoelectronic materials, as it facilitates charge transport and influences the energy of light absorption and emission. Trifluoromethyl-substituted pyrazolo[3,4-b]quinolines, for example, have been studied for their electroluminescent properties, where the phenyl substituents were shown to modulate the HOMO/LUMO energy levels. mdpi.com Similarly, the specific arrangement of substituents in this compound could be tuned to achieve desired photoluminescent and electroluminescent characteristics for applications in organic electronics.
Exploration in Energetic Materials Research
The field of energetic materials has seen significant interest in nitrogen-rich heterocyclic compounds due to their high positive heats of formation, substantial densities, and good thermal stability. mdpi.comresearchgate.net Pyrazole derivatives, particularly those heavily substituted with nitro groups, are a major focus of this research. mdpi.comrsc.org The high nitrogen content of the pyrazole ring contributes to a large release of energy upon decomposition, often producing environmentally benign dinitrogen (N₂) gas. mdpi.com
Much of the current research on pyrazole-based energetic materials centers on increasing performance and stability through the introduction of nitro (-NO₂) or nitramino (-NHNO₂) functionalities and the formation of energetic salts. rsc.orgnih.govnih.govrsc.org These modifications enhance density and detonation properties. mdpi.comresearchgate.net While nitrated pyrazoles are the most studied, the incorporation of other energy-rich groups is a viable strategy for developing novel high-energy-density materials (HEDMs). The ethynyl (C≡CH) group is one such moiety; its triple bond stores a significant amount of energy. Although less explored than nitration, the functionalization of pyrazole rings with ethynyl groups represents an emerging direction in the design of energetic compounds. This approach could lead to new materials with a unique balance of energy content and sensitivity, distinct from traditional nitro-based explosives. researchgate.netresearchgate.net
Role in Catalysis and as Coordination Chemistry Ligands
Pyrazole and its derivatives have long been utilized in coordination chemistry, owing to the ability of the two adjacent nitrogen atoms to act as effective ligands for a vast number of metal ions. acs.orgresearchgate.net This coordination ability allows for the construction of diverse metal-organic frameworks and complexes with applications in catalysis. nih.govnih.gov The introduction of an ethynyl group at the 4-position of the pyrazole ring provides a rigid and linear appendage that can be exploited in ligand design.
The ethynyl group serves multiple roles in this context:
A Site for C-C Coupling: The terminal alkyne is a versatile functional handle for carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. This palladium-copper catalyzed reaction allows for the straightforward linkage of the ethynyl pyrazole to various aryl or vinyl halides, enabling the synthesis of complex, conjugated ligand systems. nih.gov
Formation of Advanced Ligands: The synthesis of 4-alkynyl pyrazole derivatives has been used to identify new classes of enzyme inhibitors, demonstrating the utility of this scaffold in creating molecules with specific biological targets. nih.gov
Direct Metal Interaction: The π-system of the alkyne can interact with transition metal centers, influencing the electronic properties and stability of the resulting coordination complex.
Pyrazole-based ligands have been successfully incorporated into manganese and titanium catalysts, enhancing their activity in transfer hydrogenation and polymerization reactions, respectively. nih.govrsc.org The specific structure of this compound, with its defined stereochemistry and reactive alkyne group, makes it a promising building block for developing bespoke ligands for stereoselective catalysis and novel metal-organic materials. scholaris.caresearchgate.net
Agrochemical Research and Development of Active Compounds
The pyrazole scaffold is a well-established and highly successful core structure in the agrochemical industry. ias.ac.inmdpi.com Pyrazole derivatives have been commercialized as fungicides, herbicides, and insecticides, valued for their high efficacy and broad spectrum of activity. ccspublishing.org.cnnih.govrhhz.net
In the realm of fungicides, research has shown that derivatives incorporating a phenylethynyl pyrazole moiety exhibit potent antifungal activity. mdpi.comnih.gov A series of novel triazole antifungals containing this side chain were designed and synthesized, showing excellent in vitro activity against common human pathogenic fungi, including fluconazole-resistant strains of Candida albicans. mdpi.comnih.gov One of the most promising compounds from this research, 6c (structure not fully defined in the source), not only displayed potent in vitro activity but also demonstrated in vivo efficacy in a mouse model of disseminated C. albicans infection, effectively reducing the fungal burden in the kidneys. nih.gov This highlights the potential of the ethynyl pyrazole core in developing next-generation antifungal agents. mdpi.com
| Compound | C. albicans | C. neoformans | A. fumigatus | C. albicans (Fluconazole-Resistant) |
|---|---|---|---|---|
| 5k | 0.125 | 0.125 | 8.0 | - |
| 5t | - | - | 8.0 | - |
| 5u | - | - | 8.0 | - |
| 5v | - | - | 8.0 | - |
| 6c | 0.0625 | 0.0625 | 4.0 | 4.0 |
| Fluconazole (Control) | 0.5 | 4.0 | >64.0 | 64.0 |
Future Research Perspectives and Challenges in Ethynyl Pyrazole Chemistry
The chemistry of pyrazoles continues to be a vibrant and rapidly evolving field of research, with significant opportunities and challenges on the horizon. For ethynyl pyrazole derivatives specifically, future research is likely to focus on several key areas.
One of the primary challenges in pyrazole chemistry is achieving regioselectivity during the synthesis and subsequent functionalization of the heterocyclic ring. researchgate.netresearchgate.net Developing novel, efficient, and sustainable synthetic methodologies, such as those employing photocatalysis, electro-oxidation, or multicomponent reactions, is a major goal. ias.ac.inresearchgate.netmdpi.com Such methods would allow for more precise control over the placement of substituents like the ethynyl group, facilitating the creation of diverse molecular libraries for screening. nih.gov
Future perspectives for ethynyl pyrazoles include:
Materials Science: The rigid, linear nature of the ethynyl group makes these compounds attractive building blocks for conjugated polymers and organic electronic materials. The alkyne can participate in polymerization reactions or be used to anchor the pyrazole core to surfaces. mdpi.com
Medicinal Chemistry: Building on promising results in antifungal research, further exploration of ethynyl pyrazoles as anticancer, anti-inflammatory, or neuroprotective agents is a logical next step. nih.gov The ethynyl group can act as a pharmacophore or be used in bioorthogonal "click" chemistry to attach pyrazoles to larger biomolecules.
Advanced Catalysis: The design of more sophisticated ligands for asymmetric catalysis is an ongoing objective. The ethynyl pyrazole scaffold provides a robust platform for creating chiral ligands that can influence the stereochemical outcome of metal-catalyzed reactions. mdpi.com
Sustainable Agrochemicals: With the continuous development of resistance to existing pesticides, there is a pressing need for new active ingredients with novel modes of action. nih.govnih.gov Ethynyl pyrazoles represent a promising, yet not fully exploited, class of compounds for the discovery of next-generation herbicides and fungicides. ccspublishing.org.cn
Q & A
Q. What are the common synthetic routes for preparing 4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole, and what reaction conditions optimize yield?
-
Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine under reflux conditions. For example, analogous pyrazole derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) are synthesized via cyclocondensation followed by hydrolysis . To introduce the ethynyl group, click chemistry strategies like copper-catalyzed azide-alkyne cycloaddition (CuAAC) are employed. For instance, triazole-pyrazole hybrids are synthesized using 1-ethynyl-4-methoxybenzene, CuSO₄, sodium ascorbate, and THF/water at 50°C for 16 hours, yielding ~61% product after purification .
-
Key Reaction Conditions :
- Temperature: 50–100°C (reflux for cyclocondensation).
- Catalysts: CuSO₄/sodium ascorbate for CuAAC.
- Solvents: THF/water mixtures or ethanol.
- Purification: Column chromatography or recrystallization.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
-
Single-crystal X-ray diffraction (XRD) : Resolves molecular geometry and substituent positions, as demonstrated for pyrazole derivatives like 4-methyl-5-phenyl-1H-pyrazol-3-ol .
-
FTIR and NMR : Identify functional groups (e.g., ethynyl C≡C stretch at ~2100 cm⁻¹ in IR) and regiochemistry. For example, ¹H/¹³C NMR distinguishes between pyrazole isomers via coupling patterns .
-
Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for validating synthetic products .
- Table: Analytical Data Comparison
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the synthesis of substituted pyrazole derivatives like this compound?
- Methodological Answer : Regioselectivity is influenced by substituent electronic effects and reaction conditions. For example:
- Hydrazine derivatives : Use substituted phenylhydrazines to direct cyclization. Electron-withdrawing groups (e.g., nitro) favor formation of specific isomers .
- Temperature control : Lower temperatures (0–5°C) reduce kinetic by-products, while higher temperatures favor thermodynamic products .
- Catalytic systems : Palladium or copper catalysts enhance selectivity in cross-coupling reactions for ethynyl group introduction .
Q. What computational approaches (e.g., DFT) are used to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT (B3LYP/6-31G*) revealed charge localization on the carboxylic group, guiding derivatization strategies .
- Molecular docking : Models interactions with biological targets (e.g., enzymes like carbonic anhydrase), aiding in SAR studies for drug design .
Q. How do structural modifications, such as the introduction of ethynyl groups, influence the biological activity and binding mechanisms of pyrazole-based compounds?
- Methodological Answer :
- Ethynyl as a bioisostere : The linear ethynyl group enhances π-π stacking with aromatic residues in enzyme active sites. For example, trifluoromethylpyrazoles show inhibition of carbonic anhydrase via hydrophobic interactions .
- Comparative SAR studies : Replace ethynyl with methyl or nitro groups to assess activity changes. Pyrazoles with electron-deficient substituents (e.g., CF₃) exhibit higher binding affinity to COX-2 compared to electron-rich analogs .
Handling Contradictory Data
- Example : Conflicting reports on regioselectivity in pyrazole synthesis can arise from varying solvent polarities or catalysts. For instance, benzyl hydrazine may yield a 3:1 isomer ratio under reflux in ethanol, but altering the solvent to DMF shifts selectivity . Validate results via control experiments and computational modeling to identify dominant factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
